molecular formula C15H18N4O3S2 B2441846 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034444-52-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No. B2441846
CAS RN: 2034444-52-3
M. Wt: 366.45
InChI Key: VMFHWGVWILMOGA-UHFFFAOYSA-N
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Description

“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a tetrahydrofuran group, which is a type of ether .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole and tetrahydrofuran groups. For example, N-hydroxy(tetrahydrofuran-2-yl)amines can act as lipoxygenase inhibitors, and show antioxidant, antitumor, antibacterial, and other types of activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, tetrahydrofuran derivatives have been found to have similar solvent properties to common hydrocarbon solvents .

Scientific Research Applications

1. Influence on Purine Metabolism

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, as part of the thiadiazole family, has been shown to influence purine metabolism. Specifically, 2-ethylamino-1,3,4-thiadiazole, a related compound, can increase the synthesis of purines de novo in developing chick embryos. This effect can be modulated by nicotinamide and its analogs, suggesting a relationship between these compounds and purine metabolism in biological systems (Krakoff, 1964).

2. Antineoplastic Activities

Research into thiadiazoles and nicotinamide derivatives, similar to this compound, has shown moderate antineoplastic activity against certain types of cancer, like transplanted Walker rat carcinoma and mouse lymphoid leukemia (Ross, 1967).

3. Antimicrobial Activity

Compounds within the thiadiazole family, such as 1,3,4-thiadiazoles, have demonstrated antimicrobial properties. A study involving the synthesis of Schiff bases from 2-amino-5-ethyl-1,3,4-thiadiazole revealed moderate antibacterial and antifungal activities, suggesting the potential of this compound in similar applications (Vinusha et al., 2015).

4. Structural Characterization and Biological Applications

The structural characterization of related compounds, such as 2-nicotinamido-1,3,4-thiadiazole, has shown a variety of applications, including as antimicrobial agents and inhibitors of biological processes. These studies provide insights into how structural modifications of such compounds can lead to various biological activities (Burnett, Johnston, & Green, 2015).

5. Nicotinamide Antagonist Effects

Research on 2-ethylamino-1,3,4-thiadiazole, an analog of niacin and related to this compound, has demonstrated carcinostatic effects and interactions with niacin, indicating potential applications in cancer treatment and insights into metabolic processes involving nicotinamide (Shapiro et al., 1957).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. As mentioned, similar compounds have been found to have antioxidant, antitumor, and antibacterial activities .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-2-23-15-19-18-14(24-15)17-13(20)10-5-6-12(16-8-10)22-9-11-4-3-7-21-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFHWGVWILMOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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